BENZYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE
Overview
Description
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE is a complex organic compound that features an indole and benzothiazole moiety. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Benzothiazole derivatives are also recognized for their pharmacological activities, making this compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE typically involves multi-step reactions. The initial step often includes the formation of the indole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions involving carbamoylation and benzylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, including automated reactors and continuous flow systems. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups attached to the indole or benzothiazole moieties .
Scientific Research Applications
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of BENZYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The benzothiazole group can enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Benzothiazole derivatives: Widely studied for their pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
BENZYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE is unique due to its combined indole and benzothiazole structure, which imparts a broad spectrum of biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
benzyl N-[3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-17-11-12-22-24(13-17)35-26(29-22)31-25(32)23(14-19-15-28-21-10-6-5-9-20(19)21)30-27(33)34-16-18-7-3-2-4-8-18/h2-13,15,23,28H,14,16H2,1H3,(H,30,33)(H,29,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRINJNYNSJAOKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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